Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI)
Description
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) is a sulfone-containing benzamide derivative characterized by a tetrahydrothienyl ring substituted with a methyl group and a sulfone (-SO₂) moiety. Such features are critical in pharmaceutical and agrochemical applications, where solubility and target interaction are paramount.
Properties
CAS No. |
507459-14-5 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H15NO3S/c1-12(7-8-17(15,16)9-12)13-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
DJBOAXWUDJTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:
Formation of the Tetrahydro-3-methyl-1,1-dioxido-3-thienyl Moiety: This can be achieved through the oxidation of 3-methylthiophene using appropriate oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Benzamide: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Oxidation: Utilizing continuous flow reactors for the oxidation of 3-methylthiophene to ensure consistent quality and yield.
Automated Coupling Processes: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Comparison with Similar Compounds
Table 1: Comparative Properties of Benzamide Derivatives
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | Benzamide | Tetrahydro-3-methyl-1,1-dioxido-thienyl | Not provided | Sulfone enhances polarity |
| 2-Benzofurancarboxamide (CAS 577961-64-9) | Benzofurancarboxamide | 3,6-dimethyl; N-benzyl | 397.49 g/mol | Oxygen heterocycle; high boiling point |
| Benzo[b]thiophene-2-carboxamide (CAS 586994-82-3) | Benzothiophene | 3-chloro; 6-methyl; dimethoxybenzyl | 494.02 g/mol | Halogenated; high complexity |
| N-(3-cyano-2-thienyl)-3-fluoro-benzamide | Benzamide | 3-fluoro; 3-cyano-thienyl | 261.27 g/mol | Electron-withdrawing groups; GHS regulated |
Biological Activity
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI), also known by its CAS number 507459-14-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Characteristics
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁O₃S |
| Molar Mass | 253.32 g/mol |
| Density | 1.30 ± 0.1 g/cm³ |
| Boiling Point | 537.5 ± 43.0 °C |
| pKa | 13.12 ± 0.20 |
These properties indicate that the compound is relatively stable under standard conditions and may exhibit unique interactions in biological systems.
Recent studies have explored the mechanisms by which benzamide derivatives exert their biological effects. For instance, research indicates that certain benzamide compounds can act as inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : The compound's ability to inhibit AChE is significant for enhancing cholinergic neurotransmission. The IC₅₀ values for various benzamide derivatives against AChE range from 0.056 µM to 2.57 µM, with some showing comparable efficacy to established drugs such as donepezil .
- BACE1 Inhibition : The compound also exhibits inhibitory activity against BACE1, with IC₅₀ values reported around 9.01 µM . This dual inhibition suggests potential for treating Alzheimer's disease by targeting multiple pathways involved in the pathology.
Toxicity Studies
Toxicity assessments have been conducted using zebrafish models to evaluate the safety profile of benzamide derivatives. One study reported a lethal concentration (LC₅₀) of 0.39 mg/L for a related compound, indicating a need for careful consideration in therapeutic applications .
Case Studies
Several case studies have highlighted the biological activities of benzamide derivatives:
- Neuroprotective Effects : A study demonstrated that specific benzamide compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate intracellular signaling pathways involved in cell survival .
- Antimicrobial Activity : Research has shown that certain benzamide derivatives possess antimicrobial properties against various pathogens, including fungi and bacteria. For example, some compounds exhibited high fungicidal activity against Pyricularia oryzae, with effective concentrations lower than those of standard antifungal agents .
- Insecticidal Properties : Benzamide derivatives have also been evaluated for their insecticidal activities, showing promising results in larvicidal assays against mosquito larvae at concentrations as low as 10 mg/L .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI), and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted tetrahydrothiophene sulfone derivative with a benzoyl chloride or activated carboxylic acid derivative. For example, nucleophilic acyl substitution using a thienylamine intermediate (e.g., tetrahydro-3-methyl-1,1-dioxido-3-thienylamine) with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) is a common approach . Reaction optimization may require temperature control (0–5°C to prevent hydrolysis) and stoichiometric adjustments (e.g., 1.2 equivalents of benzoyl chloride). Yields can vary from 45–70% depending on solvent polarity and catalyst use (e.g., DMAP for enhanced acylation efficiency).
Q. Which spectroscopic techniques are most reliable for characterizing the sulfone and amide functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : The sulfone group exhibits strong asymmetric and symmetric S=O stretching vibrations at 1300–1250 cm⁻¹ and 1150–1100 cm⁻¹, respectively. The amide C=O stretch appears near 1650–1680 cm⁻¹ .
- NMR :
- ¹H NMR : The tetrahydrothiophene ring protons show distinct splitting patterns (e.g., ABX systems for diastereotopic protons) in the range δ 3.0–4.5 ppm. The methyl group on the thienyl ring resonates as a singlet near δ 1.8–2.2 ppm .
- ¹³C NMR : The sulfone carbons (C-SO₂) appear deshielded at δ 50–55 ppm, while the amide carbonyl carbon is typically δ 165–170 ppm .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility values (e.g., in polar vs. nonpolar solvents) may arise from polymorphic forms or hydration states. Use ab initio calculations (COSMO-RS or Hansen solubility parameters) to predict solvent compatibility. For example, Joback’s method estimates logP (octanol-water partition coefficient) to assess hydrophobicity, while McGowan’s characteristic volume (mcvol) helps correlate experimental solubility in DMSO or ethanol . Cross-validate with experimental techniques like dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
Q. What strategies optimize enantioselective synthesis of this compound when stereocenters are present in the tetrahydrothiophene ring?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantiomeric excess (ee). For the tetrahydrothiophene moiety, Sharpless asymmetric dihydroxylation followed by sulfonation may establish stereochemistry. Monitor ee via chiral HPLC (e.g., Chiralpak IC column, hexane:isopropanol 90:10) or polarimetry .
Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity, and what in silico tools validate these effects?
- Methodological Answer : SAR studies suggest electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide meta-position enhance binding to target enzymes (e.g., kinase inhibitors). Use molecular docking (AutoDock Vina) with X-ray crystallography data of homologous proteins (e.g., PDB: 3POZ) to predict binding affinity. Pharmacophore modeling (Schrödinger Phase) identifies critical H-bond donors (amide NH) and hydrophobic interactions (thienyl methyl group) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability during DSC analysis?
- Methodological Answer : Discrepancies in DSC melting points (e.g., 180°C vs. 195°C) may stem from impurities or heating rate variations. Standardize protocols:
Purify via recrystallization (ethanol/water 70:30).
Use a heating rate of 10°C/min under nitrogen atmosphere.
Compare with high-purity reference standards (e.g., NIST-certified materials). If decomposition peaks overlap with melting endotherms, employ TGA-MS to identify volatile by-products (e.g., SO₂ release from sulfone degradation) .
Experimental Design
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor, and how are false positives mitigated?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ luminescent assays (Promega) to measure kinase activity inhibition (IC₅₀). Test against a panel (e.g., EGFR, VEGFR2) to assess selectivity.
- False Positive Controls :
- Include staurosporine as a positive control.
- Pre-incubate compounds with 1 mM DTT to rule out thiol-reactive false positives.
- Validate hits via SPR (surface plasmon resonance) to confirm direct binding .
Advanced Analytical Challenges
Q. How can LC-MS/MS distinguish between isobaric impurities and the target compound in crude reaction mixtures?
- Methodological Answer : Use high-resolution MS (Q-TOF) with a mass accuracy <5 ppm. For the target compound (C₁₃H₁₅NO₃S, [M+H]⁺=278.0792), isobaric impurities (e.g., N-oxide by-products) will differ in exact mass (e.g., C₁₃H₁₅NO₄S, [M+H]⁺=294.0741). Pair with MS/MS fragmentation: the sulfone group produces a neutral loss of 64 Da (SO₂), while amide bonds yield characteristic cleavage at m/z 105 (benzoyl ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
